![molecular formula C9H5F5O3 B1442258 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid CAS No. 1236303-07-3](/img/structure/B1442258.png)
2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid
Overview
Description
2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with difluoromethoxy and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Anti-inflammatory and Respiratory Therapies
One of the prominent applications of 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is as a pharmaceutical intermediate in the development of drugs targeting respiratory diseases. Inhibitors of phosphodiesterase 4 (PDE4), which are critical in modulating inflammatory responses, have been linked to compounds similar to this benzoic acid derivative. Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) and asthma, demonstrates the therapeutic potential of fluorinated benzoic acids in respiratory therapies .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. The incorporation of difluoromethoxy and trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antimicrobial agents.
Polymer Chemistry
Fluorinated compounds like this compound are valuable in polymer chemistry due to their unique properties. They can be used to synthesize high-performance polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and other industrial applications where durability is critical.
Cosmetic Formulations
The cosmetic industry has shown interest in fluorinated compounds for their ability to improve product stability and skin penetration. Research into the formulation principles highlights the potential for using such compounds to enhance the effectiveness of topical products . The safety and efficacy assessments required by regulatory bodies further emphasize the importance of these compounds in cosmetic formulations.
Case Study: Respiratory Drug Development
A study focused on the synthesis of PDE4 inhibitors demonstrated that modifications including difluoromethoxy and trifluoromethyl groups significantly improved anti-inflammatory efficacy in preclinical models. The findings suggest that these modifications not only enhance pharmacokinetic properties but also reduce side effects associated with traditional therapies .
Case Study: Antimicrobial Activity
In another study, a series of fluorinated benzoic acids were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that the presence of difluoromethoxy and trifluoromethyl groups correlated with increased antibacterial activity, suggesting a promising avenue for developing new antibiotics.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
4-(Difluoromethoxy)benzoic acid: Lacks the trifluoromethyl group, affecting its reactivity and applications.
2,4-Difluorobenzoic acid: Contains two fluorine atoms on the aromatic ring but lacks the difluoromethoxy and trifluoromethyl groups.
Uniqueness
The combination of difluoromethoxy and trifluoromethyl groups in 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid makes it unique compared to other fluorinated benzoic acids. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoromethoxy and trifluoromethyl substituents, may exhibit unique pharmacological properties that are valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F5O2. The presence of multiple fluorine atoms significantly influences its lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of fluorinated benzoic acids often relates to their ability to interact with various biological targets, including enzymes and receptors. For instance, compounds with trifluoromethyl groups have been shown to enhance binding affinity to specific targets due to their electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-π stacking.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. The trifluoromethyl group has been associated with increased potency against PDE4, a target for anti-inflammatory therapies .
- Modulation of Lipophilicity : The introduction of difluoromethoxy groups can alter the lipophilicity of the compound, potentially enhancing its absorption and distribution within biological systems .
Pharmacokinetics
Pharmacokinetic studies indicate that fluorinated compounds often exhibit improved metabolic profiles. The presence of difluoromethoxy and trifluoromethyl groups can lead to decreased clearance rates and prolonged half-lives in vivo. For example, studies on similar compounds suggest that they may undergo phase I metabolism primarily via cytochrome P450 enzymes, leading to the formation of stable metabolites that retain biological activity .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
- Study on PDE Inhibition : A study focusing on dual inhibitors targeting soluble epoxide hydrolase (sEH) and PDE4 highlighted the importance of substituent positioning in enhancing inhibitory potency. The introduction of a trifluoromethyl group at specific positions significantly increased the compound's efficacy .
- Anti-inflammatory Effects : Research demonstrated that fluorinated benzoic acids could reduce inflammation markers in preclinical models. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11)17-6-3-4(9(12,13)14)1-2-5(6)7(15)16/h1-3,8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIULPDDDTPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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